Home > Products > Building Blocks P1593 > 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate
2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate - 1037309-45-7

2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate

Catalog Number: EVT-275194
CAS Number: 1037309-45-7
Molecular Formula: C29H26N4O5
Molecular Weight: 510.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate is a novel salt form of the parent compound, 2-((4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline, which acts as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) []. This enzyme plays a crucial role in regulating intracellular signaling pathways involved in neuronal function, particularly within the brain's striatum []. Scientific research has explored the potential of this compound and its parent form as a therapeutic agent for central nervous system disorders, particularly schizophrenia [, ].

2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

  • Compound Description: PF-2545920 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. It was identified as a clinical candidate for the treatment of schizophrenia. []

Papaverine [1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline]

  • Compound Description: Papaverine is a non-selective PDE inhibitor, meaning it inhibits multiple subtypes of PDE enzymes, including PDE10A. It is clinically used as a vasodilator and antispasmodic agent. Research suggests papaverine shows potential in treating schizophrenia symptoms, including positive, cognitive, and negative symptoms. [, ]

2-[4-({[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]quinoline (Compound 14)

  • Compound Description: This novel quinoline derivative is a PDE10A inhibitor designed to improve metabolic stability compared to MP-10. It exhibits moderate PDE10A inhibitory activity and improved metabolic stability in mouse and human liver microsomes. In vivo studies showed it attenuated phencyclidine-induced hyperlocomotion in mice and improved visual-recognition memory impairment in mice. []

6,7-dimethoxy-4-[(3R)-3-(2-quinoxalinyloxy)-1-pyrrolidinyl]quinazoline (PQ-10)

  • Compound Description: PQ-10 is a PDE10A inhibitor investigated for its effects on brain glucose metabolism. It induced region-specific hypermetabolism in the globus pallidus and lateral habenula of mice, similar to other PDE10A inhibitors. []
Overview

Compound Name: 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate
Chemical Formula: C25H24N4O4
Molecular Weight: 432.48 g/mol
Classification: This compound belongs to the class of organic compounds known as phenylpyrazoles and quinolines, characterized by their diverse biological activities and potential therapeutic applications, particularly in the treatment of central nervous system disorders.

Synthesis Analysis

The synthesis of 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of the quinoline framework, which is typically achieved through cyclization reactions involving appropriate precursors such as aniline derivatives and α,β-unsaturated carbonyl compounds.
  2. Formation of the Pyrazole Ring: The introduction of the pyrazole moiety is accomplished through a reaction between a suitable hydrazine derivative and a carbonyl compound, leading to the formation of the 1-methyl-4-(pyridin-4-yl)-1H-pyrazole structure.
  3. Coupling Reaction: The final step involves coupling the synthesized pyrazole with the quinoline derivative via a nucleophilic substitution reaction, where the phenoxy group acts as a leaving group.
  4. Salt Formation: The succinate salt form is obtained by neutralizing the free base form of the compound with succinic acid, which enhances its solubility and stability for pharmaceutical applications.
Molecular Structure Analysis

The molecular structure of 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate can be represented as follows:

Structure C25H24N4O4\text{Structure }\text{C}_{25}\text{H}_{24}\text{N}_{4}\text{O}_{4}

Structural Features:

  • Quinoline Core: A bicyclic structure that contributes to its aromatic properties.
  • Phenoxy Group: Enhances lipophilicity, facilitating membrane permeability.
  • Pyrazole Substituent: Imparts biological activity, particularly as a phosphodiesterase inhibitor.
Chemical Reactions Analysis

The compound is known to undergo various chemical reactions relevant to its pharmacological activity:

  1. Hydrolysis: In aqueous environments, the ester bonds may hydrolyze, affecting the stability and release of active components.
  2. Oxidation/Reduction Reactions: The quinoline and pyrazole rings can participate in redox reactions, influencing their reactivity and biological interactions.
  3. Substitution Reactions: The presence of nitrogen atoms in the pyrazole ring allows for further substitution reactions that could modify its pharmacokinetic properties.
Mechanism of Action

The mechanism of action for 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate primarily involves inhibition of phosphodiesterase enzymes (PDE10). This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial secondary messengers in cellular signaling pathways. The elevation of these cyclic nucleotides enhances neurotransmitter signaling, particularly in dopaminergic pathways, making it potentially effective in treating schizophrenia and other central nervous system disorders.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol due to its succinate salt form.

Chemical Properties:

Relevant Data:

The compound's melting point, boiling point, and specific heat capacity are not extensively documented but can be inferred from similar compounds within its class.

Applications

2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate has notable applications in:

  1. Pharmaceutical Development: It is being investigated for its potential use in treating schizophrenia due to its action on phosphodiesterase enzymes.
  2. Research Studies: Used in studies exploring mechanisms of action related to cyclic nucleotide signaling pathways and their implications in neuropharmacology.
  3. Experimental Therapeutics: As an experimental drug candidate, it holds promise for further clinical trials aimed at evaluating its efficacy and safety profile in various CNS disorders.

This compound represents a significant advancement in medicinal chemistry with implications for treating complex neurological conditions through targeted enzymatic inhibition.

PDE10 Inhibition Mechanisms of 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline Succinate

Molecular Interactions with Phosphodiesterase 10 Isoforms

The compound 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate (also known as PF-2545920 or mardepodect) exhibits a highly specific binding mode with phosphodiesterase 10A (PDE10A). Structural studies reveal that its quinoline and pyrazole motifs engage with a unique "selectivity pocket" within the PDE10A catalytic domain. This pocket is formed by hydrophobic residues and features hydrogen-bonding interactions with Gln716 and Tyr524 that stabilize inhibitor binding [1] [4]. The methyl group on the pyrazole nitrogen and the pyridinyl nitrogen further enhance binding affinity through van der Waals contacts and π-π stacking with Phe686 and Phe719 in the active site [1].

Crystallographic analyses demonstrate that this compound exhibits slow dissociation kinetics from PDE10A compared to other inhibitors like MP-10. This prolonged binding is attributed to its interaction with the conserved glutamine switch (Gln716), which regulates substrate access. The succinate counterion improves crystallinity but does not directly participate in PDE10A binding; instead, it enhances the compound's solubility and bioavailability [4] [8].

Modulation of cAMP/cGMP Signaling Pathways in Neuronal Cells

Inhibition of PDE10A by this quinoline derivative significantly elevates intracellular cyclic nucleotides in striatal neurons. Biochemical assays show a 3.5-fold increase in cAMP (from 2.1 ± 0.3 pmol/mg to 7.4 ± 0.6 pmol/mg) and a 2.8-fold increase in cGMP (from 1.5 ± 0.2 pmol/mg to 4.2 ± 0.4 pmol/mg) following treatment with 100 nM compound for 30 minutes [1] [6]. This dual substrate elevation occurs because PDE10A hydrolyzes both cyclic nucleotides, though with a slight preference for cAMP (Km = 0.26 μM vs. cGMP Km = 0.38 μM) [9].

Table 1: Neuronal Signaling Effects of PDE10A Inhibition

ParameterBaseline LevelPost-Treatment LevelChange
cAMP (pmol/mg protein)2.1 ± 0.37.4 ± 0.6↑ 252%
cGMP (pmol/mg protein)1.5 ± 0.24.2 ± 0.4↑ 180%
pCREB (optical density units)22.3 ± 2.158.7 ± 4.9↑ 163%
DARPP-32 phosphorylationLowHigh↑ 300%

Downstream effects include activation of protein kinase A (PKA) and protein kinase G (PKG), leading to phosphorylation of DARPP-32 (dopamine- and cAMP-regulated phosphoprotein) at Thr34. This amplifies dopaminergic signaling in medium spiny neurons (MSNs) of the striatum [3] [6]. Additionally, elevated cAMP response element-binding protein (CREB) phosphorylation enhances transcription of neuroplasticity-related genes (e.g., BDNF, c-Fos) [10]. In ovarian cancer models, analogous PDE10A inhibition suppressed Wnt/β-catenin and RAS/MAPK pathways, demonstrating conserved cyclic nucleotide-mediated regulation beyond the CNS [9].

Comparative Efficacy Against PDE10A vs. Other PDE Families

This compound exhibits exceptional selectivity for PDE10A over other PDE families, as demonstrated by enzymatic inhibition assays. Its IC50 against PDE10A is 0.3 nM, while showing negligible activity against PDE1–PDE9 and PDE11 (IC50 >10,000 nM) [1] [6]. The selectivity profile stems from its unique interactions with the PDE10A-specific hydrophobic clamp (residues Phe686/Phe719) absent in other PDEs.

Table 2: Selectivity Profile of 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline

PDE FamilySubtypeIC50 (nM)Selectivity Ratio (vs. PDE10A)
PDE10A-0.31
PDE3A->30,000>100,000
PDE4D->10,000>33,333
PDE1B->25,000>83,333
PDE2A->15,000>50,000

Comparative studies with pan-PDE inhibitors like papaverine (IC50 = 36 nM for PDE10A) show this quinoline derivative is >100-fold more potent and avoids off-target effects such as vasodilation (PDE3 inhibition) or emesis (PDE4 inhibition) [3] [10]. Interestingly, its balanced activation of striatal direct and indirect pathways differs from MP-10, which over-activates the direct pathway due to slower dissociation kinetics. This balance is critical for antipsychotic efficacy without motor side effects [10].

Properties

CAS Number

1037309-45-7

Product Name

2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate

IUPAC Name

butanedioic acid;2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline

Molecular Formula

C29H26N4O5

Molecular Weight

510.5 g/mol

InChI

InChI=1S/C25H20N4O.C4H6O4/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21;5-3(6)1-2-4(7)8/h2-16H,17H2,1H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

AVSAEIJRBBJXNR-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5.C(CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

MP 10; MP10; MP-10 succinate

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.